Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
methyl 5-amino-1-(2,5-dimethylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-8-4-5-9(2)11(6-8)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3 |
InChI Key |
NQABSKXTGDSJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The most common approach involves cyclocondensation between substituted hydrazines and β-keto esters. For the target compound, 2,5-dimethylphenylhydrazine reacts with methyl 3-oxobutanoate under acidic or basic conditions to form the pyrazole ring.
Procedure :
-
Dissolve 2,5-dimethylphenylhydrazine (1.0 equiv) in toluene.
-
Add methyl 3-oxobutanoate (1.1 equiv) dropwise at 0–5°C.
-
Reflux for 4–6 hours at 80–90°C.
-
Cool to room temperature, isolate via filtration, and recrystallize from ethanol.
Key Parameters :
Cyanoacetate-Based Cyclization
Alternative methods use ethoxymethylene cyanoacetate derivatives. Substituting methyl hydrazine with 2,5-dimethylphenylhydrazine in the presence of methyl cyanoacetate yields the target compound.
Procedure :
-
Mix methoxy methylene methyl cyanoacetate (1.0 equiv) with 2,5-dimethylphenylhydrazine (1.05 equiv) in toluene.
-
Stir at 20–25°C for 1 hour.
-
Reflux for 2 hours, then cool to 10°C to precipitate the product.
Advantages :
Functionalization and Amination Strategies
Direct Introduction of Amino Groups
The 5-amino group is introduced via:
-
Nitration-Reduction : Nitrate the pyrazole at position 5 using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂).
-
Cyano Group Reduction : Use LiAlH₄ or NaBH₄ to reduce a cyano intermediate.
Example :
One-Pot Multicomponent Reactions
A three-component reaction involving:
-
2,5-Dimethylphenylhydrazine
-
Methyl acetoacetate
-
Malononitrile or cyanamide
Conditions :
Outcome :
Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 80 | 85 | 98 |
| Ethanol | 70 | 78 | 95 |
| Water | 100 | 65 | 90 |
Findings :
Catalytic Enhancements
-
Base Catalysts : Et₃N (1.0 equiv) improves reaction rate by deprotonating intermediates.
-
Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes (yield: 88%).
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Challenges and Solutions
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole derivatives with variations in substituents and functional groups have been extensively synthesized and characterized. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Pyrazole Derivatives
Key Observations:
Substituent Position and Lipophilicity :
- The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to phenyl (RUVHUO) or 2,4-dimethylphenyl (YOYHOK) analogues. This may improve membrane permeability in biological systems .
- Replacement of the methyl ester (target) with a 2-ethoxyethyl group (YOYHOK) further increases lipophilicity but may reduce metabolic stability .
Ester vs. Amide: Carboxamide derivatives (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) exhibit strong photosynthesis-inhibiting activity, suggesting that the target compound’s ester group may offer tunable hydrolysis rates for prodrug strategies .
Carboxamides with 2,5-dimethylphenyl groups show photosynthesis inhibition, suggesting the target compound could share similar mechanisms if modified .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Calculated logP values for analogues suggest the target compound’s logP is intermediate between RUVHUO (lower) and YOYHOK (higher) due to methyl ester and dimethylphenyl balance .
- Metabolic Stability: Methyl esters are prone to hydrolysis in vivo, whereas amides (e.g., linezolid) exhibit prolonged stability.
Biological Activity
Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C12H14N4O2
- Molecular Weight : 246.26 g/mol
- CAS Number : 1264041-10-2
1. Antiviral Activity
Research has indicated that pyrazole derivatives exhibit potential antiviral properties. For instance, a study focusing on pyrazole-based compounds found that certain analogs showed significant inhibitory effects against HIV-1 replication. The structure of this compound may contribute to its activity against viral pathogens, although specific data on this compound's efficacy against HIV remains limited .
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties. A series of studies have demonstrated that compounds with similar structures possess selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain pyrazoles exhibited a high selectivity index for COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .
3. Anticancer Potential
Preliminary investigations into the anticancer properties of pyrazole derivatives have shown promise. Compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Amino Group | Enhances antiviral activity |
| Methyl Groups | Modulate lipophilicity and selectivity for COX enzymes |
| Carboxylate | Important for binding affinity and solubility |
Case Study 1: Antiviral Screening
In a study assessing the antiviral activity of pyrazole derivatives, this compound was included in a library screening against HIV. The compound showed moderate activity with an EC50 value indicating effective inhibition of viral replication without significant cytotoxicity .
Case Study 2: Anti-inflammatory Testing
A series of pyrazole derivatives were tested for their COX inhibitory effects using carrageenan-induced paw edema models in rats. This compound demonstrated notable anti-inflammatory action compared to standard drugs like celecoxib, suggesting its potential as a safer alternative with fewer side effects .
Q & A
Q. What are the standard synthetic routes for Methyl 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via cyclocondensation of ethyl acetoacetate, substituted phenylhydrazines, and DMF-DMA (dimethylformamide dimethyl acetal). Critical parameters include solvent selection (e.g., ethanol or DCM/DMF mixtures), temperature control (room temperature for crystallization), and stoichiometric ratios to minimize byproducts. Post-synthetic hydrolysis under basic conditions yields the carboxylate derivative. Yield optimization involves monitoring reaction progress via TLC and adjusting reflux duration .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches at ~3300 cm⁻¹).
- X-ray Diffraction : Determines crystal system (monoclinic or orthorhombic), space group, and unit cell parameters (e.g., a = 16.146 Å, β = 106.052°).
- NMR : Confirms substituent positions (e.g., aromatic protons in 2,5-dimethylphenyl at δ 7.2–7.5 ppm). Data interpretation requires cross-validation with computational models (e.g., density functional theory for vibrational modes) .
Q. How does the molecular structure influence its potential as a COX inhibitor?
The pyrazole core and 2,5-dimethylphenyl group mimic prostaglandin-binding motifs, enabling competitive inhibition of cyclooxygenase (COX). The ester group enhances membrane permeability, while the amino group facilitates hydrogen bonding with catalytic residues. Structural analogs show selective COX-2 inhibition, reducing gastric toxicity .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in hydrogen bonding patterns during crystallographic analysis?
Discrepancies between observed and predicted hydrogen bonds (e.g., N-H⋯O vs. C-H⋯O) are resolved using:
- Graph Set Analysis : Classifies motifs (e.g., ) to identify dominant interactions .
- SHELXL Refinement : Adjusts displacement parameters and occupancy factors for disordered atoms. High-resolution data (θmax > 25°) improves accuracy .
- Hirshfeld Surfaces : Quantifies interaction contributions (e.g., π–π stacking vs. H-bonding) .
Q. How can polymorphism be systematically investigated, and how are conflicting crystallographic datasets reconciled?
- Screening : Crystallize under varied conditions (solvent polarity, temperature gradients).
- DSC/TGA : Detects thermal transitions indicative of polymorphs.
- Rietveld Refinement : Analyzes powder XRD data to resolve overlapping peaks. Contradictions arise from twinning or pseudo-symmetry, requiring single-crystal data for unambiguous assignment .
Q. What computational approaches predict physicochemical properties and reactivity?
- DFT Calculations : Optimize geometry (B3LYP/6-311++G**) and calculate electrostatic potentials to identify nucleophilic/electrophilic sites.
- MD Simulations : Model solvation effects and diffusion coefficients in biological membranes.
- Docking Studies : Predict binding affinities to COX isoforms using AutoDock Vina and PDB structures (e.g., 1PXX) .
Q. How do steric and electronic effects of the 2,5-dimethylphenyl group impact synthetic derivatization?
- Steric Effects : The ortho-methyl groups hinder electrophilic substitution, favoring meta-functionalization.
- Electronic Effects : Electron-donating methyl groups activate the phenyl ring for SNAr reactions with nitro or halogen substituents. Derivatization requires protecting the amino group (e.g., Boc) to prevent side reactions .
Q. What strategies mitigate challenges in experimental phasing for X-ray crystallography?
- SHELXC/D/E Pipelines : Employ dual-space algorithms for ab initio phasing with high-throughput compatibility.
- Anomalous Scattering : Use selenomethionine derivatives or heavy-atom soak (e.g., HgCl₂).
- Molecular Replacement : Leverage homologous structures (e.g., PDB 4COX) as search models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
